
5,6,7,8-Tetrahydroisoquinoline
Overview
Description
5,6,7,8-Tetrahydroisoquinoline (THIQ) is an aromatic heterocyclic organic compound that has been studied for its potential therapeutic applications. THIQ has been shown to possess a variety of pharmacological activities, including anti-inflammatory, anti-angiogenic, anti-tumor, anti-bacterial, and anti-viral properties. In addition, THIQ has been found to possess neuroprotective and anticonvulsant effects in animal models, suggesting potential clinical applications in the treatment of neurological disorders.
Scientific Research Applications
Eco-Friendly Synthesis Approaches
5,6,7,8-Tetrahydroisoquinoline derivatives, such as 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile (THNDC) and 1,2,3,4-tetrahydroisoquinoline-6,8-dicarbonitrile (THIDC), have been synthesized using environmentally friendly techniques like mortar and pestle grinding. This approach aligns with the principles of green chemistry and allows for the creation of bioactive molecules with good compatibility (Damera & Pagadala, 2023).
Chemical Synthesis and Characterization
Various tetrahydroisoquinoline derivatives have been synthesized and characterized for their structural properties. For instance, new tetrahydroisoquinolines and related tetrahydrothieno[2,3-c]isoquinolines were developed, with their structures characterized by elemental and spectral analyses, as well as X-ray diffraction analysis (Marae et al., 2021).
Novel Synthetic Methods
Research has explored new methods for the synthesis of tetrahydroisoquinoline compounds. For example, a study investigated the reaction of specific acetamides with bases to produce new carboxamides and isoquinolines, providing a new method for synthesizing biologically interesting compounds (Sirakanyan et al., 2015).
Medicinal Chemistry Applications
Tetrahydroisoquinolines have been synthesized and evaluated for their potential medicinal applications. For instance, compounds with trifluoromethyl groupshave been developed, offering valuable chemotypes for medicinal chemistry due to their partially-saturated bicyclic ring and stable CF3 group. These compounds were optimized for preparation using a one-pot procedure (Johnson et al., 2013).
Pharmacological Evaluation
Tetrahydroisoquinolines have been synthesized and evaluated for their pharmacological properties at various nicotinic acetylcholine receptors. Some tetrahydroisoquinolinium salts displayed agonist activity, demonstrating the potential for therapeutic applications in conditions like depression (Crestey et al., 2018).
Asymmetric Synthesis and Natural Products
The application of the asymmetric Pictet–Spengler Reaction has been highlighted in the synthesis of natural products, particularly alkaloids, which exhibit significant biological properties. This demonstrates the importance of tetrahydroisoquinolines in the field of natural product chemistry (Heravi et al., 2018).
Discovery of New Compounds from Natural Sources
A genome-directed discovery strategy was used to identify new tetrahydroisoquinolines from Streptomyces niveus, resulting in the discovery of several new compounds with unique structural features. This research underscores the potential of tetrahydroisoquinolines in the discovery of novel natural products (Yang et al., 2021).
Mechanism of Action
Target of Action
5,6,7,8-Tetrahydroisoquinoline primarily targets two key enzymes: Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) . These enzymes play crucial roles in cell proliferation and growth. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, while CDK2 is a key regulator of the cell cycle .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of CDK2, with an IC50 of 0.149 µM, and a significant inhibitor of DHFR, with an IC50 of 0.199 µM . By inhibiting these enzymes, this compound disrupts normal cell cycle progression and nucleotide synthesis, leading to cell growth arrest and apoptosis .
Biochemical Pathways
The inhibition of DHFR and CDK2 affects multiple biochemical pathways. The inhibition of DHFR disrupts the folate pathway, leading to a decrease in the synthesis of nucleotides required for DNA replication. The inhibition of CDK2 disrupts the cell cycle, particularly at the G2/M and S phases, leading to cell cycle arrest .
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells. In studies, it has been shown to cause a significant increase in apoptosis in A549 (lung cancer) and MCF7 (breast cancer) cell lines . This is likely due to the disruption of normal cell cycle progression and nucleotide synthesis caused by the inhibition of DHFR and CDK2 .
Safety and Hazards
Safety data sheets indicate that 5,6,7,8-Tetrahydroisoquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMGQIXFZMZZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190050 | |
| Record name | 5,6,7,8-Tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-06-6 | |
| Record name | 5,6,7,8-Tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





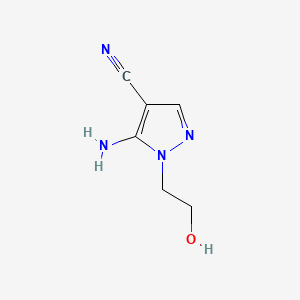
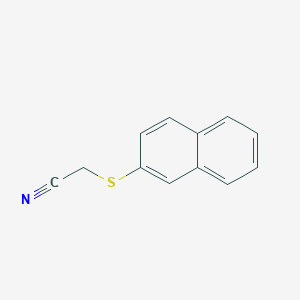


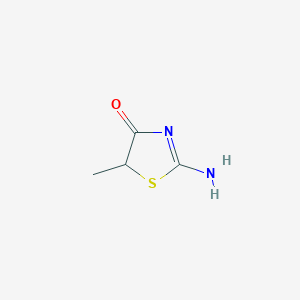



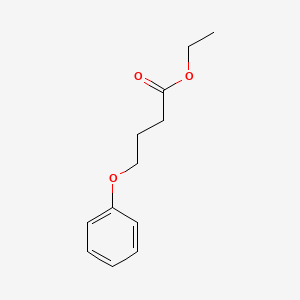
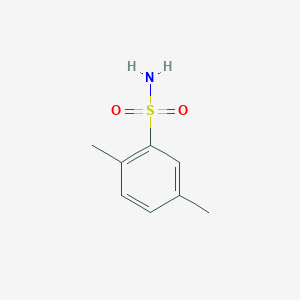
![3-[(2-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1330112.png)
